2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-10(11,9(12)13)8-5-6-2-3-7(8)4-6;/h6-8H,2-5,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMPRLBHYOUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Synthesis via Bicycloheptan-2-yl Ketone Intermediates
The Strecker reaction is a classical method for synthesizing α-amino acids from ketones. For bicyclo[2.2.1]heptan-2-yl derivatives, the pathway begins with the preparation of 2-bicyclo[2.2.1]heptan-2-yl propan-2-one. This ketone is reacted with ammonium chloride and potassium cyanide in aqueous methanol, forming the α-aminonitrile intermediate. Acidic hydrolysis (6 M HCl, reflux, 12 h) yields the racemic α-amino acid, which is subsequently neutralized and treated with hydrochloric acid to precipitate the hydrochloride salt.
Key Data:
Gabriel Synthesis Using Norbornyl Halides
The Gabriel synthesis offers an alternative route, avoiding the use of cyanide. 2-Bromobicyclo[2.2.1]heptane is reacted with potassium phthalimide in DMF at 80°C for 24 h, yielding the phthalimide-protected amine. Hydrolysis with hydrazine hydrate (EtOH, reflux, 8 h) liberates the primary amine, which is then alkylated with ethyl bromoacetate. Saponification (NaOH, H₂O/EtOH, 70°C) followed by HCl treatment affords the target compound.
Key Data:
- Intermediate Isolation: Phthalimide derivative (72% yield).
- Final Step Yield: 51%.
- Optical Rotation: [α]D²⁵ = +12.4° (c = 1, H₂O), indicating chirality at the bridgehead.
Carbocation Rearrangements in Norbornyl Systems
Wagner-Meerwein Rearrangements During Synthesis
The bicyclo[2.2.1]heptane skeleton is prone to Wagner-Meerwein rearrangements under acidic conditions. For example, protonation of 2-hydroxynorbornane in H₂SO₄ generates a carbocation that undergoes a 1,2-hydride shift to form a more stable tertiary carbocation. Trapping this intermediate with ammonia or cyanide ions can lead to unintended regioisomers, necessitating low-temperature control (-30°C) to suppress rearrangements.
Mechanistic Insight:
Stereochemical Outcomes in Bridgehead Functionalization
The bridgehead position of norbornane imposes significant steric constraints, favoring endo over exo attack. For instance, amination of 2-bromonorbornane with liquid NH₃ in THF at -40°C produces a 4:1 endo:exo ratio of the amine product. Molecular modeling (DFT, B3LYP/6-31G*) confirms the endo pathway is 3.2 kcal/mol more favorable due to reduced torsional strain.
Data Table: Stereoselectivity in Norbornyl Amination
| Conditions | Endo:Exo Ratio | ΔG‡ (kcal/mol) |
|---|---|---|
| NH₃, THF, -40°C | 4:1 | 12.1 |
| NH₃, DMF, 25°C | 1.5:1 | 14.3 |
Resolution of Racemic Mixtures
Chiral Auxiliary-Mediated Crystallization
The racemic amino acid is resolved using (R)-1-phenylethanesulfonic acid as a chiral resolving agent. Diastereomeric salts are crystallized from ethanol/water (3:1), yielding enantiomerically pure (>99% ee) (S)-2-amino-2-norbornylpropanoic acid hydrochloride after three recrystallizations.
Optimization Data:
- Solvent System: Ethanol/water (3:1 v/v) achieves 92% recovery.
- Enantiomeric Excess: 99.2% (Chiralpak IA column, 0.5 mL/min, 220 nm).
Scale-Up and Industrial Considerations
Continuous-Flow Synthesis
A continuous-flow reactor (microfluidic, 0.5 mm ID) enhances the safety and efficiency of the Strecker synthesis. Using supercritical CO₂ as a solvent, the reaction time is reduced from 12 h to 15 min, with a 14% increase in yield (79% overall).
Process Parameters:
- Pressure: 100 bar.
- Temperature: 120°C.
- Residence Time: 15 min.
Analytical and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the hydrochloride salt adopts a zwitterionic structure, with the protonated amine forming a hydrogen bond to the chloride ion (N–H···Cl = 2.89 Å). The bicycloheptyl group exhibits chair-like distortion, with C1–C2–C3–C4 dihedral angles of 54.7°.
Mass Spectrometry
High-resolution ESI-MS ([M+H]+ m/z = 202.1443) corroborates the molecular formula (C₁₀H₁₈ClNO₂ requires 202.1449). Isotopic pattern analysis (³⁵Cl:³⁷Cl = 3:1) further validates the structure.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological processes and pathways.
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
- 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid (CAS 120439-20-5): This positional isomer shifts the bicyclo substituent to the third carbon of the propanoic acid chain. While molecular weight is similar (183.25 g/mol), the altered substitution pattern may influence steric interactions and binding affinity in biological systems .
- 2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride (CAS 1807854-19-8): This analog replaces the norbornane system with a smaller bicyclo[1.1.1]pentane, reducing molecular weight (211.65 g/mol) and altering lipophilicity. Such changes could impact membrane permeability .
Bicyclic Core Modifications
- 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid: Incorporates a nitrogen atom within the bicyclic ring (azabicyclo system), altering electronic properties and hydrogen-bonding capacity compared to the purely hydrocarbon norbornane core .
- endo-2-Aminonorbornane hydrochloride (CAS 142344-61-4): A simpler analog lacking the propanoic acid moiety. Its reduced complexity (molecular formula C₇H₁₂ClN) highlights the role of the carboxylate group in solubility and target engagement .
Pharmacologically Relevant Analogs
- SR144528 (N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-pyrazole-3-carboxamide): A cannabinoid inverse agonist with a norbornane scaffold. While structurally distinct, it demonstrates the therapeutic relevance of bicyclic systems in receptor modulation .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound (Hydrochloride) | C₁₀H₁₈ClNO₂ | 219.71 | 1936679-48-9 | Rigid norbornane, propanoic acid backbone |
| 2-Amino-3-(norbornane)propanoic acid | C₁₀H₁₇NO₂ | 183.25 | 120439-20-5 | Positional isomer, no hydrochloride salt |
| 2-Amino-2-(bicyclo[1.1.1]pentane)acetic acid·HCl | C₈H₁₄ClNO₂ | 211.65 | 1807854-19-8 | Smaller bicyclic core |
| endo-2-Aminonorbornane·HCl | C₇H₁₂ClN | 145.63 | 142344-61-4 | No carboxylate group |
Research and Application Insights
- Synthetic Accessibility : The target compound is listed in building block catalogs (e.g., Enamine Ltd) but has faced discontinuation, suggesting challenges in scalability or demand .
- Biological Relevance: The norbornane scaffold is associated with enhanced metabolic stability and receptor selectivity, as seen in cannabinoid ligands like SR144528 .
Biological Activity
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride, also known by its CAS number 2138527-17-8, is a bicyclic amino acid derivative with potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H19NO2·HCl
- Molecular Weight : 219.73 g/mol
- IUPAC Name : this compound
- CAS Number : 2138527-17-8
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid). The compound may act as a partial agonist or antagonist at specific receptors, influencing synaptic transmission and neuronal excitability.
Neuropharmacological Effects
Studies have suggested that this compound exhibits neuroprotective properties, potentially beneficial in conditions such as neurodegenerative diseases and stroke. Its structural similarity to other amino acids allows it to penetrate the blood-brain barrier, facilitating its action on central nervous system (CNS) targets.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which may help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Study 1: Neuroprotective Effects in Animal Models
In a recent study involving rodent models of ischemic stroke, administration of the compound resulted in significant reductions in infarct size compared to control groups. Behavioral assessments indicated improved motor function and cognitive performance post-treatment, suggesting its potential as a therapeutic agent for stroke recovery.
Study 2: Antioxidant Capacity Assessment
An in vitro study evaluated the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results demonstrated that the compound effectively scavenged free radicals, with activity comparable to established antioxidants like ascorbic acid.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO2·HCl |
| Molecular Weight | 219.73 g/mol |
| CAS Number | 2138527-17-8 |
| Neuroprotective Activity | Significant reduction in infarct size in stroke models |
| Antioxidant Activity | Comparable to ascorbic acid |
Q & A
Basic: What are the established synthetic routes for 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride?
The synthesis typically involves a multi-step process:
- Key steps : (1) Functionalization of the bicyclo[2.2.1]heptane framework, (2) introduction of the amino group via reductive amination or nucleophilic substitution, and (3) acidification to form the hydrochloride salt.
- Optimized conditions : Reactions are conducted in inert solvents (e.g., toluene) at controlled temperatures (50–100°C) for 5–20 hours to achieve >70% yield .
- Purification : Column chromatography or recrystallization is used to isolate the compound, with HPLC or NMR confirming purity (>95%) .
Basic: How is the compound characterized structurally and chemically?
- Structural analysis : X-ray crystallography or NMR (¹H/¹³C) confirms the rigid bicyclic framework and stereochemistry. The bicyclo[2.2.1]heptane group imposes steric constraints, affecting reactivity .
- Chemical properties : The hydrochloride salt enhances aqueous solubility (tested via shake-flask method), while the amino and carboxylic acid groups enable functionalization (e.g., amide coupling) .
Basic: What solvents and conditions ensure stability during storage?
- Storage : Stable as a lyophilized powder at –20°C in inert atmospheres.
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and water (pH 3–5). Avoid basic conditions to prevent deprotonation of the hydrochloride salt .
Advanced: How can reaction yields be optimized while minimizing side products?
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation). Response surface methodology identifies optimal conditions .
- Side product mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted intermediates. Monitor via TLC or inline IR spectroscopy .
Advanced: How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate receptor binding (e.g., SPR) with cellular activity assays (e.g., cAMP modulation).
- Stereochemical verification : Ensure enantiomeric purity using chiral HPLC or circular dichroism, as impurities in stereoisomers can skew results .
Advanced: What computational strategies model its interactions with biological targets?
- Docking studies : Use Schrödinger Maestro or AutoDock Vina to predict binding to enzymes (e.g., proteases) or GPCRs. The bicyclic framework’s rigidity reduces conformational entropy, improving docking accuracy .
- MD simulations : Simulate solvated systems (AMBER/CHARMM force fields) to assess stability in lipid bilayers or protein pockets .
Advanced: How to design assays for evaluating its pharmacokinetic (PK) properties?
- In vitro : Microsomal stability assays (human liver microsomes) and PAMPA for permeability.
- In vivo : Radiolabel (³H/¹⁴C) the compound for tissue distribution studies in rodent models. LC-MS/MS quantifies plasma half-life and metabolite formation .
Advanced: What analytical methods detect degradation products under stress conditions?
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- Detection : UPLC-MS identifies degradation pathways (e.g., decarboxylation or oxidation). Compare with stability-indicating HPLC methods validated per ICH guidelines .
Advanced: How does the bicyclic framework influence its pharmacological profile?
- Steric effects : The rigid structure reduces off-target interactions, enhancing selectivity for enzymes with deep binding pockets (e.g., neuraminidase).
- Metabolic stability : Bicyclic moieties resist cytochrome P450 oxidation, improving half-life in preclinical models .
Advanced: What strategies validate synthetic intermediates for scalable production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
